molecular formula C6H9NOS2 B072555 2-Mercapto-4-methyl-5-hydroxyethylthiazole CAS No. 1124-01-2

2-Mercapto-4-methyl-5-hydroxyethylthiazole

Cat. No. B072555
CAS RN: 1124-01-2
M. Wt: 175.3 g/mol
InChI Key: CBEZEZZIXCULJW-UHFFFAOYSA-N
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Description

2-Mercapto-4-methyl-5-hydroxyethylthiazole, also known as 4-Methyl-5-thiazoleethanol, is a yellow to yellowish green clear liquid that has a pleasant tropical aroma . It belongs to the class of organic compounds known as heteroaryl thioethers .


Molecular Structure Analysis

The molecular formula of 2-Mercapto-4-methyl-5-hydroxyethylthiazole is C6H9NOS2 . It has an average mass of 175.272 Da and a monoisotopic mass of 175.012558 Da .

Scientific Research Applications

  • Biomedical applications: 4-Amino-5-mercapto[1,2,4]triazole and its derivatives, which are structurally related to 2-Mercapto-4-methyl-5-hydroxyethylthiazole, have shown biological interest, leading to a new class of biologically active heterocyclic compounds for biomedical applications (Riyadh & Gomha, 2020).

  • Corrosion inhibition: Triazole derivatives, including those related to 2-Mercapto-4-methyl-5-hydroxyethylthiazole, have been studied as efficient inhibitors for mild steel corrosion in acidic environments. These compounds, such as 5-amino-3-mercapto-1,2,4-triazole, show high inhibition efficiency, acting as mixed inhibitors (Hassan, Abdelghani, & Amin, 2007).

  • Antifungal and antibacterial activity: Compounds structurally related to 2-Mercapto-4-methyl-5-hydroxyethylthiazole have been synthesized and shown significant antifungal activity, with some also displaying anti-inflammatory and analgesic properties (Udupi et al., 2007).

  • Synthesis of bioactive compounds: Derivatives of 2-Mercapto-4-methyl-5-hydroxyethylthiazole have been used in the synthesis of various bioactive heterocyclic compounds, including those with antitumor and antimicrobial activities. These compounds serve as key precursors in the formation of fused and spiro heterocycles (Abou-Elmagd & Hashem, 2016).

Safety And Hazards

In terms of human exposure, 2-Mercapto-4-methyl-5-hydroxyethylthiazole may have harmful effects if swallowed or if it comes in contact with skin and eyes . Therefore, recommended precautionary measures include wearing protective clothing, gloves, eye and face protection, and if swallowed, seeking medical attention immediately .

properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-4-5(2-3-8)10-6(9)7-4/h8H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZEZZIXCULJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402232
Record name 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-methyl-5-hydroxyethylthiazole

CAS RN

1124-01-2
Record name 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
前田量三, 澤芳郎 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
… 依 つ て 我 々 は2-mercapto-4-methyl-5-hydroxyethylthiazole (Ⅰ) と2-chloro-4-methyl-5-… Application of hydrogen peroxide to 2-mercapto-4-methyl-5-hydroxyethylthiazole and 2-mercapto-…
Number of citations: 2 www.jstage.jst.go.jp

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